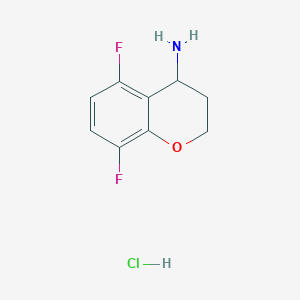
(Z)-2-ethyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazolones are a class of heterocyclic aromatic chemical compounds . They have been used as a general template for the stereoselective syntheses of amino acids and heterocyclic scaffolds .
Synthesis Analysis
Oxazolones have been used as starting blocks for the diverse and stereoselective synthesis of amino acids, oxazoles, β-lactams, pyrroles, imidazolines, pyrrolines, and imidazoles . For example, an efficient base-catalyzed [3 + 2] cyclization between isocyanides and 4-(arylidene)-2-substituted oxazol-5(4H)-ones has been developed to form 2,3,4-trisubstituted and 2,2,3,4-tetrasubstituted pyrrole derivatives .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis Techniques : The compound has been synthesized through methods such as the Knoevenagel condensation reaction, which involves the reaction of 4-methylbenzaldehyde and ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions. This method is instrumental in creating compounds with Z conformation about the C=C double bond, which are characterized using techniques like 1H NMR, Mass spectra, and X-ray diffraction studies (Kariyappa et al., 2016).
Structural Analysis : Detailed structural analysis through X-ray diffraction studies reveals the molecular structure and geometry of the synthesized compounds. Such analyses provide insights into the crystal and molecular structure, facilitating further understanding of the compound's chemical behavior and potential applications (Ahmed et al., 2020).
Potential Applications
Antimicrobial Activity : Some derivatives of this compound have shown promising antimicrobial activity, indicating potential for use in medical and pharmaceutical applications. The antimicrobial efficacy is often evaluated through methods like agar diffusion techniques against various bacterial and fungal strains (Taile et al., 2009).
Chemical Modification of Polymers : The compound and its derivatives have been used to chemically modify biopolymers such as chitosan, enhancing their properties. The modified biopolymers demonstrate improved swelling properties and antimicrobial activities, suggesting applications in biotechnology and material science (Azmy et al., 2019).
Catalysis : Research into the compound's derivatives explores their role as catalysts in various chemical reactions, including cyclopropanation reactions. These studies examine the efficiency and selectivity of the catalysts, potentially leading to advances in synthetic chemistry (Burguete et al., 2001).
Propiedades
IUPAC Name |
(4Z)-2-ethyl-4-[(4-methylphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-12-14-11(13(15)16-12)8-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNPHDGYEJSVCF-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC2=CC=C(C=C2)C)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=N/C(=C\C2=CC=C(C=C2)C)/C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2465327.png)

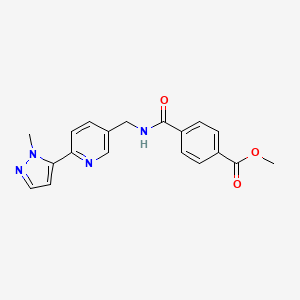

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide](/img/structure/B2465338.png)
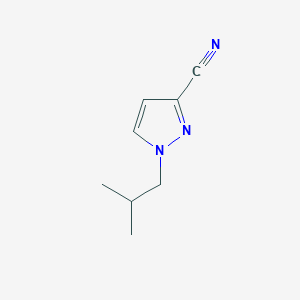
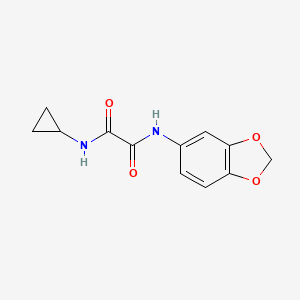
![4,5-dichloro-1-[4-(4,5-dichloro-1H-imidazol-1-yl)butyl]-1H-imidazole](/img/structure/B2465341.png)
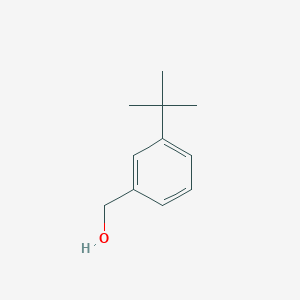
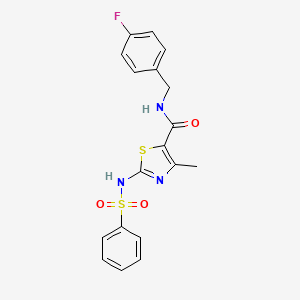
![Di-tert-butyl 3-bromo-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate](/img/structure/B2465345.png)
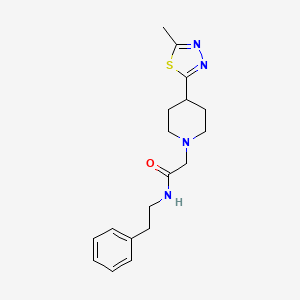
![3-ethyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2465347.png)
